molecular formula C16H19IN4O3 B6123265 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide

Cat. No. B6123265
M. Wt: 442.25 g/mol
InChI Key: NHUVBZFUCBSWTA-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DIPB or MLN4924, and it has been found to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide is based on its ability to inhibit the activity of the NEDD8-activating enzyme. This enzyme is involved in the activation of the NEDD8 protein, which is a small ubiquitin-like protein that is involved in the regulation of protein degradation and cell cycle progression. Inhibition of this enzyme leads to the accumulation of proteins that are involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide are mainly related to its anti-cancer activity. This compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been found to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide in lab experiments are mainly related to its specificity and potency. This compound has been found to be highly specific for the NEDD8-activating enzyme and has a low toxicity profile. However, the limitations of using this compound in lab experiments are related to its solubility and stability, which can affect its bioavailability and activity.

Future Directions

There are several future directions for the research on 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide. One direction is to explore its potential as a combination therapy with other anti-cancer agents. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, further research is needed to optimize the synthesis and formulation of this compound for clinical use.

Synthesis Methods

The synthesis of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide involves a series of chemical reactions. The starting materials for the synthesis are 4-iodo-2-methylphenol, 3,5-dimethyl-4-nitropyrazole, and 4-bromo-2-methylbutyric acid. The reaction involves the use of various reagents and solvents, and the final product is obtained after several purification steps.

Scientific Research Applications

The scientific research application of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide is mainly focused on its potential as an anti-cancer agent. This compound has been found to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of cell cycle progression and apoptosis. Inhibition of this enzyme leads to the accumulation of proteins that are involved in cell cycle regulation, leading to cell cycle arrest and apoptosis.

properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19IN4O3/c1-10-9-13(17)6-7-14(10)18-15(22)5-4-8-20-12(3)16(21(23)24)11(2)19-20/h6-7,9H,4-5,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUVBZFUCBSWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(4-iodo-2-methylphenyl)butanamide

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